Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester
Brand Name: Vulcanchem
CAS No.: 122199-01-3
VCID: VC0053154
InChI: InChI=1S/C18H24ClNO4/c1-12(2)24-18(23)9-6-14-11-15(19)7-8-16(14)17(22)5-4-10-20-13(3)21/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,20,21)
SMILES: CC(C)OC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C
Molecular Formula: C18H24ClNO4
Molecular Weight: 353.8 g/mol

Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester

CAS No.: 122199-01-3

Main Products

VCID: VC0053154

Molecular Formula: C18H24ClNO4

Molecular Weight: 353.8 g/mol

Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester - 122199-01-3

CAS No. 122199-01-3
Product Name Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester
Molecular Formula C18H24ClNO4
Molecular Weight 353.8 g/mol
IUPAC Name propan-2-yl 3-[2-(4-acetamidobutanoyl)-5-chlorophenyl]propanoate
Standard InChI InChI=1S/C18H24ClNO4/c1-12(2)24-18(23)9-6-14-11-15(19)7-8-16(14)17(22)5-4-10-20-13(3)21/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,20,21)
Standard InChIKey ZFKWRQUCLXBKNL-UHFFFAOYSA-N
SMILES CC(C)OC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C
Canonical SMILES CC(C)OC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C
Synonyms 1-Methylethyl 2-(4-(acetylamino)-1-oxobutyl)-5-chlorobenzenepropanoate
PubChem Compound 3078718
Last Modified Nov 11 2021
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